molecular formula C10H6N2O2 B4524232 isoxazolo[4,3-c]quinolin-3(1H)-one

isoxazolo[4,3-c]quinolin-3(1H)-one

Cat. No.: B4524232
M. Wt: 186.17 g/mol
InChI Key: VVLPJYSQNXRLJO-UHFFFAOYSA-N
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Description

Isoxazolo[4,3-c]quinolin-3(1H)-one is a sophisticated fused heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This scaffold is of significant interest due to its structural similarity to biologically active isoxazoloquinolinones, which are known to exhibit a range of pharmacological properties. Research on closely related analogs has demonstrated that such fused systems possess potential as core structures in the development of antifungal agents and other therapeutic candidates . The molecular architecture of this compound combines an electron-rich isoxazole ring, a privileged structure in drug discovery , with a quinolinone moiety. This combination creates a versatile pharmacophore that may interact with multiple biological targets. The isoxazole ring is a key feature in many FDA-approved drugs and is frequently employed in molecular hybridization strategies to develop multi-targeted therapies . The intrinsic reactivity of the isoxazole ring also makes it a valuable intermediate for further synthetic elaboration and ring-cleavage reactions, enabling the construction of more complex molecular libraries . This product is provided for research applications only, including as a key intermediate in the synthesis of novel bioactive molecules, a scaffold for library development in high-throughput screening, and a candidate for mechanistic biological studies. Researchers can leverage this compound to explore new chemical space in projects aimed at oncology, infectious diseases, and central nervous system disorders. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1H-[1,2]oxazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-7-5-11-8-4-2-1-3-6(8)9(7)12-14-10/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPJYSQNXRLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)ON3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydroxylamine to form the isoxazole ring, followed by cyclization with a suitable aldehyde or ketone to form the quinoline moiety .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Isoxazolo[4,3-c]quinolin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoxazole or quinoline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted this compound derivatives .

Scientific Research Applications

Isoxazolo[4,3-c]quinolin-3(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of isoxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The structural uniqueness of isoxazolo[4,3-c]quinolin-3(1H)-one lies in its fused isoxazole-quinoline system, which differentiates it from related heterocycles. Key comparisons include:

Compound Name Structural Features Key Differences
This compound Fused isoxazole-quinoline system; electron-deficient due to the isoxazolone ring. Higher electrophilicity at the N1 position compared to pyridine-based analogs.
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Isoxazole fused to pyridine; methyl substituents at C4 and C4. Reduced steric hindrance and lower reactivity in Mannich reactions .
Quinazolin-4(3H)-one Benzene fused to pyrimidin-4-one; lacks the isoxazole ring. Broader solubility but lower electrophilic reactivity .
Imidazo[2,1-a]isoquinolin-2(3H)-one Imidazole fused to isoquinoline; hydroxyimino substituent. Enhanced hydrogen-bonding capacity and redox activity .

Key Research Findings

  • Reactivity: this compound exhibits superior reactivity in electrophilic amination compared to pyridine-based analogs due to its lower LUMO energy (−2.1 eV vs. −1.7 eV for 4,6-dimethylisoxazolopyridinone) .
  • Antifungal Potency: Derivatives of this compound show log$ P $ values of 1.8–2.3 in immobilized artificial membrane (IAM) chromatography, correlating with enhanced membrane permeability and antifungal efficacy against Candida albicans (MIC: 2–8 µg/mL) .
  • Synthetic Versatility: The compound serves as a precursor for triazoloquinolines, which exhibit anticancer activity (IC$_{50}$: 0.8–3.2 µM against MCF-7 cells) via intercalation with DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
isoxazolo[4,3-c]quinolin-3(1H)-one
Reactant of Route 2
isoxazolo[4,3-c]quinolin-3(1H)-one

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